molecular formula C9H21O2PS B561281 O,S-Bis(2-methylpropyl) methylphosphonothioate CAS No. 100860-55-7

O,S-Bis(2-methylpropyl) methylphosphonothioate

Cat. No.: B561281
CAS No.: 100860-55-7
M. Wt: 224.299
InChI Key: LYABNFHRGJXPHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O,S-Bis(2-methylpropyl) methylphosphonothioate is a chemical compound with the molecular formula C9H21O2PS and a molecular weight of 224.299 g/mol. It is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use. The compound is known for its unique structure, which includes both oxygen and sulfur atoms bonded to a phosphorus atom.

Preparation Methods

The synthesis of O,S-Bis(2-methylpropyl) methylphosphonothioate involves the reaction of methylphosphonothioic dichloride with 2-methylpropanol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

CH3P(S)Cl2+2C4H9OHCH3P(S)(OC4H9)2+2HCl\text{CH}_3\text{P(S)Cl}_2 + 2 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{CH}_3\text{P(S)(OC}_4\text{H}_9)_2 + 2 \text{HCl} CH3​P(S)Cl2​+2C4​H9​OH→CH3​P(S)(OC4​H9​)2​+2HCl

Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, including the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

O,S-Bis(2-methylpropyl) methylphosphonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding phosphonate. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the phosphonothioate to phosphine derivatives. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, where nucleophiles such as amines or alcohols replace the sulfur or oxygen atoms.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

O,S-Bis(2-methylpropyl) methylphosphonothioate is utilized in various scientific research fields:

    Chemistry: It serves as a reagent in the synthesis of organophosphorus compounds and as a model compound for studying phosphorus-sulfur chemistry.

    Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein phosphorylation.

    Medicine: Research involving this compound includes the development of potential therapeutic agents targeting specific enzymes or pathways.

    Industry: It is used in the development of pesticides and other agrochemicals due to its ability to inhibit certain biological processes in pests.

Mechanism of Action

The mechanism of action of O,S-Bis(2-methylpropyl) methylphosphonothioate involves the inhibition of enzymes that contain active site serine residues. The compound forms a covalent bond with the serine residue, thereby blocking the enzyme’s activity. This mechanism is similar to that of other organophosphorus compounds, which are known to inhibit acetylcholinesterase and other serine hydrolases.

Comparison with Similar Compounds

O,S-Bis(2-methylpropyl) methylphosphonothioate can be compared to other organophosphorus compounds such as:

    O,O-Diethyl methylphosphonothioate: Similar in structure but with ethyl groups instead of isobutyl groups.

    O,S-Diisopropyl methylphosphonothioate: Contains isopropyl groups instead of isobutyl groups.

    O,O-Diisobutyl methylphosphonothioate: Similar but with both oxygen atoms bonded to isobutyl groups.

The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms bonded to the phosphorus atom, which imparts distinct chemical and biological properties.

Biological Activity

O,S-Bis(2-methylpropyl) methylphosphonothioate is a synthetic organophosphate compound primarily recognized as a nerve agent. Its biological activity is characterized by its potent inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system, leading to severe toxicological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and relevant research findings.

This compound functions by irreversibly binding to the active site of AChE, preventing the breakdown of acetylcholine (ACh). This accumulation of ACh results in continuous stimulation of cholinergic receptors, leading to overstimulation of the nervous system. The compound's structural characteristics contribute to its high potency as an AChE inhibitor.

Comparison of AChE Inhibition Potency

The following table summarizes the potency of various organophosphate compounds in inhibiting AChE:

CompoundAChE Inhibition Potency (nM)
This compound20 ± 2
VX (O-ethyl S-2-diisopropylaminoethyl methylphosphonothioate)0.3 ± 0.05
Sarin (GB)0.1

Toxicological Profile

The toxicity of this compound is profound, with acute exposure leading to symptoms such as muscle twitching, respiratory distress, and potentially death within minutes if untreated. The LD50 values indicate its lethal potency:

  • LD50 for Rats : Approximately 13.1 μg/kg (subcutaneous administration)
  • Symptoms upon Exposure :
    • Mild: Sweating, muscle twitching
    • Severe: Convulsions, respiratory arrest

Case Studies

  • Osaka VX Incident : Analysis of serum from victims exposed to VX showed metabolites consistent with those produced by this compound. This study utilized gas chromatography-mass spectrometry (GC-MS), confirming the rapid metabolism and severe biological consequences of exposure .
  • Animal Studies : Research involving rodents demonstrated that even low doses could lead to significant cholinergic crisis symptoms, emphasizing the need for immediate medical intervention following exposure .

Environmental Stability and Decontamination

The stability of this compound in various environments poses a challenge for decontamination efforts. Immediate decontamination is crucial; even minimal exposure can result in severe health risks. Effective decontamination strategies include:

  • Chemical Neutralization : Use of oximes to reactivate inhibited AChE.
  • Physical Removal : Absorption materials like activated charcoal or specific chemical agents designed for nerve agent decontamination.

Properties

IUPAC Name

2-methyl-1-[methyl(2-methylpropylsulfanyl)phosphoryl]oxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21O2PS/c1-8(2)6-11-12(5,10)13-7-9(3)4/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYABNFHRGJXPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COP(=O)(C)SCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60721108
Record name O,S-Bis(2-methylpropyl) methylphosphonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100860-55-7
Record name O,S-Bis(2-methylpropyl) methylphosphonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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